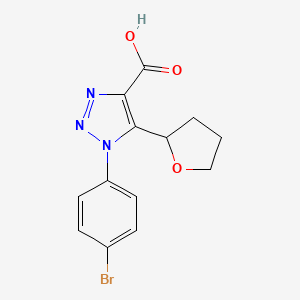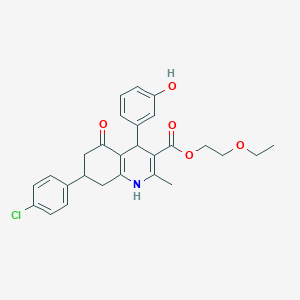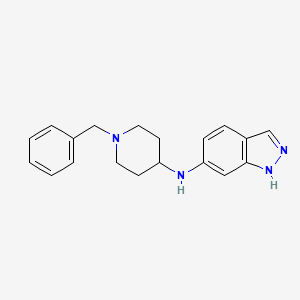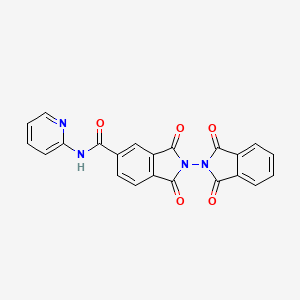![molecular formula C19H16N2O2 B5183631 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5183631.png)
3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid, also known as MPAA, is a compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This leads to the inhibition of cancer cell growth and proliferation. In inflammation, this compound has been shown to inhibit the production of inflammatory cytokines, which are signaling molecules involved in the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In inflammation, this compound has been shown to reduce the production of reactive oxygen species, which are molecules involved in oxidative stress. In agriculture, this compound has been shown to enhance plant growth by increasing the uptake of nutrients and improving photosynthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in various fields such as pharmaceuticals, materials science, and agriculture. However, one limitation is its high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for the research and application of 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid. In pharmaceuticals, this compound could be further studied for its potential use in the treatment of various diseases such as cancer and inflammation. In materials science, this compound could be used to synthesize new polymers with desired properties such as biodegradability and conductivity. In agriculture, this compound could be used to develop new fertilizers and plant growth regulators to improve crop yield and quality.
In conclusion, this compound is a compound with potential applications in various fields such as pharmaceuticals, materials science, and agriculture. Its synthesis method has been optimized to improve yield and purity, and its mechanism of action is believed to involve the inhibition of enzymes and signaling pathways. This compound has various biochemical and physiological effects, and its use in lab experiments has advantages and limitations. There are many future directions for the research and application of this compound, which could lead to new discoveries and innovations.
Synthesemethoden
The synthesis of 3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid involves the reaction of 4-methylacetophenone, phenylhydrazine, and ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain this compound. This method has been optimized to improve the yield and purity of this compound.
Wissenschaftliche Forschungsanwendungen
3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid has been studied for its potential use in various fields such as pharmaceuticals, materials science, and agriculture. In pharmaceuticals, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. In materials science, this compound has been used as a monomer to synthesize polymers with desired properties. In agriculture, this compound has been shown to enhance plant growth and improve crop yield.
Eigenschaften
IUPAC Name |
(Z)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-14-7-9-15(10-8-14)19-16(11-12-18(22)23)13-21(20-19)17-5-3-2-4-6-17/h2-13H,1H3,(H,22,23)/b12-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOYKKRRVGLIMR-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C\C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5183555.png)
![1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone](/img/structure/B5183558.png)

![methyl 3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5183571.png)
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5183573.png)


![1-[(2,5-dimethylphenyl)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide](/img/structure/B5183592.png)

![2,4-dichloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5183605.png)

![4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B5183615.png)

